3-Methoxybenzylhydrazine dihydrochloride
Overview
Description
3-Methoxybenzylhydrazine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O. It is a derivative of benzylhydrazine, where a methoxy group is attached to the benzene ring. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxybenzylhydrazine dihydrochloride typically involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out in an acidic medium, often using hydrochloric acid, to form the dihydrochloride salt. The reaction conditions usually include refluxing the mixture for several hours to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is often purified through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxybenzylhydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of 3-methoxybenzylamine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
3-Methoxybenzylhydrazine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an anti-cancer agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methoxybenzylhydrazine dihydrochloride involves its interaction with biological molecules. It can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The compound’s hydrazine group is reactive and can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. This mechanism is particularly relevant in its potential anti-cancer properties, where it inhibits the growth of cancer cells by disrupting their metabolic processes .
Comparison with Similar Compounds
Benzylhydrazine: Lacks the methoxy group, making it less reactive in certain chemical reactions.
3-Methoxybenzaldehyde: Contains an aldehyde group instead of the hydrazine group, leading to different reactivity.
3-Methoxybenzoic acid: Contains a carboxylic acid group, making it more acidic and less reactive in nucleophilic substitution reactions.
Uniqueness: 3-Methoxybenzylhydrazine dihydrochloride is unique due to the presence of both the methoxy and hydrazine groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
(3-methoxyphenyl)methylhydrazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-11-8-4-2-3-7(5-8)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNBTWSJOGMIRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941152 | |
Record name | [(3-Methoxyphenyl)methyl]hydrazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10941152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194242-26-7, 849021-11-0 | |
Record name | [(3-Methoxyphenyl)methyl]hydrazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10941152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxybenzylhydrazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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